molecular formula C15H20N2Si B14440792 1,10-Phenanthroline, 1,2,3,4-tetrahydro-1-(trimethylsilyl)- CAS No. 78271-93-9

1,10-Phenanthroline, 1,2,3,4-tetrahydro-1-(trimethylsilyl)-

Cat. No.: B14440792
CAS No.: 78271-93-9
M. Wt: 256.42 g/mol
InChI Key: LRAZVFDEXYQYJG-UHFFFAOYSA-N
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Description

1,10-Phenanthroline, 1,2,3,4-tetrahydro-1-(trimethylsilyl)- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is characterized by the presence of a trimethylsilyl group, which can significantly alter its chemical properties and reactivity. 1,10-Phenanthroline itself is known for its ability to form strong complexes with metal ions, making it a valuable ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 1,2,3,4-tetrahydro-1,10-phenanthroline, which can afford a new heterocyclic compound . The bromide salt of this compound can be isolated from the bromination system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same principles as laboratory methods, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,10-Phenanthroline, 1,2,3,4-tetrahydro-1-(trimethylsilyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the compound’s structure and properties.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination , and various oxidizing and reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or water/methanol mixtures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of 1,2,3,4-tetrahydro-1,10-phenanthroline yields 6-bromo-1,2,3,4-tetrahydro-1,10-phenanthroline .

Scientific Research Applications

1,10-Phenanthroline, 1,2,3,4-tetrahydro-1-(trimethylsilyl)- has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,10-Phenanthroline, 1,2,3,4-tetrahydro-1-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which can significantly alter its chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

78271-93-9

Molecular Formula

C15H20N2Si

Molecular Weight

256.42 g/mol

IUPAC Name

3,4-dihydro-2H-1,10-phenanthrolin-1-yl(trimethyl)silane

InChI

InChI=1S/C15H20N2Si/c1-18(2,3)17-11-5-7-13-9-8-12-6-4-10-16-14(12)15(13)17/h4,6,8-10H,5,7,11H2,1-3H3

InChI Key

LRAZVFDEXYQYJG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1CCCC2=C1C3=C(C=CC=N3)C=C2

Origin of Product

United States

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